molecular formula C14H13N3OS B2436912 6-(4-Isopropylphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile CAS No. 339235-45-9

6-(4-Isopropylphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

Cat. No. B2436912
CAS RN: 339235-45-9
M. Wt: 271.34
InChI Key: YHCINZDPOKTYIF-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis analysis involves detailing the methods and steps used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions used in the synthesis process .


Molecular Structure Analysis

Molecular structure analysis involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanisms, the products formed, and the conditions under which the reactions occur .


Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound such as its melting point, boiling point, solubility, stability, reactivity, etc .

Scientific Research Applications

Cytotoxic and Antimicrobial Activities

Research by Ramadan, El‐Helw, and Sallam (2019) demonstrates the promising antitumor and antimicrobial activities of pyrimidinethione derivatives, closely related to the compound . The study highlights the synthesis and reactivity of these compounds towards various electrophiles and nucleophiles, indicating their potential in the development of new heterocycles with significant biological activities (Ramadan, El‐Helw, & Sallam, 2019).

Antioxidant Activity

A study by Salem et al. (2015) utilized a similar tetrahydropyrimidine derivative for synthesizing various fused heterocyclic compounds, which were then characterized for their antioxidant activities. This research underscores the utility of such compounds in developing new antioxidants (Salem, Farhat, Errayes, & Madkour, 2015).

Synthesis of Novel Heterocycles

Abdel-fattah et al. (1992) explored the synthesis of imidazo[1,2-a]- and pyrimido[1,2-a]pyrimidines using a compound structurally similar to the query compound. This research contributes to the field of heterocyclic chemistry, offering new pathways for synthesizing diverse heterocycles (Abdel-fattah, Sherif, El-Reedy, & Gad-alla, 1992).

HIV Integrase Strand Transfer Inhibitors

In the realm of antiviral research, Wadhwa, Jain, and Jadhav (2020) designed and synthesized derivatives of tetrahydropyrimidine for evaluating their effectiveness as HIV integrase strand transfer inhibitors. This highlights a critical application in the development of new antiviral agents (Wadhwa, Jain, & Jadhav, 2020).

Anti-inflammatory Activity

Patil, Mohite, and Magdum (2015) synthesized a series of pyrimidine derivatives, including compounds structurally related to the query compound, and evaluated them for anti-inflammatory activity. This research contributes to the understanding of the anti-inflammatory potential of such compounds (Patil, Mohite, & Magdum, 2015).

Mechanism of Action

If the compound is biologically active, its mechanism of action is studied. This involves understanding how the compound interacts with biological systems and the biochemical processes it affects .

Safety and Hazards

The safety and hazards associated with a compound are determined through toxicological studies. This includes understanding its toxicity, potential health effects, safety precautions, and disposal methods .

Future Directions

Future directions could involve further studies to better understand the compound’s properties, potential applications (such as medicinal or industrial uses), and ways to improve its synthesis .

properties

IUPAC Name

4-oxo-6-(4-propan-2-ylphenyl)-2-sulfanylidene-1H-pyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3OS/c1-8(2)9-3-5-10(6-4-9)12-11(7-15)13(18)17-14(19)16-12/h3-6,8H,1-2H3,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHCINZDPOKTYIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=C(C(=O)NC(=S)N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Isopropylphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

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